Benzenepropanoic acid, 2-chloro-4-methyl-

Description

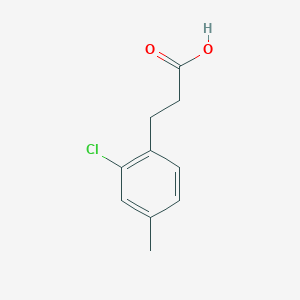

Benzenepropanoic acid, 2-chloro-4-methyl- (IUPAC name: 3-(2-chloro-4-methylphenyl)propanoic acid) is a substituted aromatic carboxylic acid characterized by a benzene ring with a chlorine atom at position 2, a methyl group at position 4, and a propanoic acid side chain. This analysis draws comparisons with structurally similar benzenepropanoic acid derivatives, emphasizing substituent effects on functionality.

Properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJPXTTUXXOPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-chloro-4-methyl- typically involves the chlorination of 4-methylbenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanoic acid, 2-chloro-4-methyl- can be achieved through a multi-step process. This process often begins with the synthesis of 4-methylbenzenepropanoic acid, followed by its chlorination using chlorine gas. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-chloro-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under appropriate conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-chloro-4-methyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which can alter its chemical structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among benzenepropanoic acid derivatives include substituent type (e.g., halogen, hydroxyl, amino), position, and stereochemistry. Below are notable analogs:

Physicochemical Properties

Substituents significantly influence properties such as melting point, solubility, and acidity:

- Chlorine and Methyl Groups : Chlorine’s electronegativity increases acidity (e.g., pKa ~3.53 in trifluoromethyl derivatives ), while methyl groups enhance hydrophobicity.

- Fluorinated Derivatives : The compound in has a density of 1.521 g/cm³ and boiling point of 374.6°C, attributed to strong C-F bonds and molecular weight.

- Hydroxy Derivatives : Phloretic acid (4-hydroxy) is water-soluble due to polar -OH groups, contrasting with chlorinated analogs .

Biological Activity

Benzenepropanoic acid, 2-chloro-4-methyl- (CAS Number: 124244-16-2) is an organic compound characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on a benzenepropanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological applications.

The molecular formula of Benzenepropanoic acid, 2-chloro-4-methyl- is , with a molecular weight of approximately 200.65 g/mol. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can significantly influence its biological activity.

The biological activity of Benzenepropanoic acid, 2-chloro-4-methyl- is hypothesized to be mediated through its interactions with specific molecular targets. It acts as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound's ability to undergo substitution reactions due to the presence of the chlorine atom is particularly noteworthy, as it can lead to the formation of various derivatives with altered biological properties.

Antimicrobial Activity

Research indicates that Benzenepropanoic acid derivatives exhibit significant antimicrobial properties . A study profiling various compounds showed that derivatives containing similar functional groups demonstrated notable antibacterial effects against several pathogens. The specific antibacterial activity of Benzenepropanoic acid, 2-chloro-4-methyl- has not been extensively documented but can be inferred from related compounds.

Antioxidant Properties

The compound may also possess antioxidant activities , which are crucial in mitigating oxidative stress in biological systems. The antioxidant capacity is often evaluated using methods such as DPPH radical scavenging assays or ABTS assays.

Case Studies and Research Findings

- Antibacterial Profiling : In a study analyzing the GC-MS profiles of various plant extracts, compounds similar to Benzenepropanoic acid were noted for their antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. Although specific data on 2-chloro-4-methyl- was not highlighted, its structural analogs showed promising results .

- Anticancer Potential : A virtual screening study indicated that compounds with structural similarities to Benzenepropanoic acid could interact favorably with cancer-related targets. Docking studies revealed binding affinities suggesting potential anticancer properties .

- Chemical Reactivity : The reactivity patterns of Benzenepropanoic acid derivatives have been explored in various chemical contexts, indicating that modifications at the chlorine or methyl positions can yield compounds with enhanced biological activities .

Data Table: Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.